molecular formula C6H5F3N2O2 B2551080 N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide CAS No. 110235-22-8

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide

Cat. No. B2551080
M. Wt: 194.113
InChI Key: KKHMJANPVRFCAR-UHFFFAOYSA-N
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Description

The compound N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a chemical entity that can be derived from various synthetic pathways and has potential applications in different fields such as insecticidal activity and biological evaluations. The structure of this compound suggests the presence of an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen, and a trifluoromethyl group which is known for its electron-withdrawing properties .

Synthesis Analysis

The synthesis of related acetamide compounds often involves the use of starting materials that undergo functional group transformations to yield the desired product. For instance, the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl) acetamide derivatives can be achieved using dimethylformamide dimethylacetal, leading to a variety of functional group transformations . Another approach is the Ugi four-component reaction, which assembles intermediates that can undergo further reactions such as copper-catalyzed tandem reactions to produce complex fused tricyclic scaffolds . Additionally, novel methods for synthesizing N-substituted acetamides involve amination and cyclization reactions followed by reactions with catalysts to yield the target compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. These methods confirm the presence of the expected functional groups and the overall molecular framework. For example, the synthesis of N-(4-(3-oxomorpholino)phenyl) acetamide derivatives involves structural variations that are confirmed by spectral data . The molecular structure can significantly influence the biological activity of these compounds, as seen in the evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, where the arrangement of substituents affects their antiplasmodial properties .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The Beckmann rearrangement is one such reaction that has been utilized in the synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, followed by trifluoroacetylation to yield compounds with potential antiplasmodial properties . The reactivity of these compounds is also influenced by their intermolecular interactions, such as hydrogen bonding and halogen interactions, which can be observed in the crystal structures of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide and its derivatives are influenced by their molecular structures. The presence of electronegative groups like trifluoromethyl can affect the compound's lipophilicity, boiling point, and stability. The crystallographic analysis of similar compounds reveals the influence of intermolecular interactions on the compound's solid-state properties, such as melting point and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Dynamic Stereochemistry: Research has shown the synthesis of novel compounds related to N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, highlighting the importance of silicon coordination in the creation of complex molecular structures. These studies provide insights into the dynamic stereochemistry of such compounds, which can be pivotal for designing molecules with specific orientations and properties (Negrebetsky et al., 2008).

Antimicrobial Applications

  • Antibacterial Evaluation of Triazole Derivatives: A study on the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus explored their antimicrobial activity. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains, illustrating the potential of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide derivatives as effective antimicrobial agents (Rezki, 2016).

Antiplasmodial and Antitubercular Properties

  • Evaluation for Antiplasmodial Properties: Novel N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been synthesized and evaluated for potential in vitro antiplasmodial properties. Preliminary results revealed certain structural requirements for biological activity, offering a pathway for developing new treatments for malaria (Mphahlele et al., 2017).
  • Antimycobacterial Agents: The synthesis of novel fluorinated pyrazolo-1,2,3-triazole hybrids has shown promising in vitro antimycobacterial activity, highlighting the potential of these compounds in treating tuberculosis (Emmadi et al., 2015).

Drug Discovery and Design

  • Click Chemistry in Drug Discovery: The application of click chemistry, which involves the synthesis of 1,2,3-triazoles, offers a robust method for linking molecules in drug discovery. This technique has been applied to create compounds with potential biological targets, indicating the broad applicability of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide derivatives in medicinal chemistry (Kolb & Sharpless, 2003).

Safety And Hazards

The safety information for “N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHMJANPVRFCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide

CAS RN

110235-22-8
Record name N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide
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Synthesis routes and methods

Procedure details

Dry benzene (56 ml) and pyridine (11.85 g, 150 mmole) were added to 3-trifluoromethyl-5-aminoisoxazole (9.12 g, 60.0 mmole) and the mixture was cooled. Acetyl chloride (10.37 g, 132 mmole) was added dropwise to the mixture, while keeping it below 10° C. After being added dropwise, the mixture was stirred with ice cooling for 10 minutes and at room temperature for 1 hour. Water (60 ml) was added and it was stirred for an additional hour. Benzene (60 ml) was added and the mixture was separated. The benzene layer was washed successively with 2% hydrochloric acid (60 ml) and a 8% solution of sodium bicarbonate and the solvent was evaporated under reduced presssure. Methanol (120 ml) and sodium hydroxide (4.80 g 120 mmole) were added to the residue and the mixture was stirred overnight at room temperature. After being neutralized with conc. hydrochloric acid, the solvent was evaporated under reduced pressure and the resulting residue was dissolved by the addition of benzene (100 ml) and ethyl acetate (20 ml). This solution was washed with water (60 ml) and the solvents were evaporated under reduced pressure to give 3-trifluoromethyl-5-acetylaminoisoxazole (9.51 g) as crystals. This product was recrystallized from benzene to give colorless plates. Yield: 5.67 g, m.p. 108.5°-109.5° C.
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
11.85 g
Type
reactant
Reaction Step Six
Quantity
9.12 g
Type
reactant
Reaction Step Six
Quantity
56 mL
Type
solvent
Reaction Step Six

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